molecular formula C11H10N2 B1605159 4-Methyl-2-phenylpyrimidine CAS No. 34771-48-7

4-Methyl-2-phenylpyrimidine

Cat. No.: B1605159
CAS No.: 34771-48-7
M. Wt: 170.21 g/mol
InChI Key: XPENFJAKMNONFL-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C11H10N2. It consists of a pyrimidine ring substituted with a methyl group at the fourth position and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with acetophenone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups .

Scientific Research Applications

4-Methyl-2-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

    2-Phenylpyrimidine: Lacks the methyl group at the fourth position.

    4-Methylpyrimidine: Lacks the phenyl group at the second position.

    2,4-Dimethylpyrimidine: Contains two methyl groups instead of a phenyl and a methyl group.

Uniqueness: 4-Methyl-2-phenylpyrimidine is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-methyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPENFJAKMNONFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344619
Record name 4-Methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34771-48-7
Record name 4-Methyl-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34771-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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